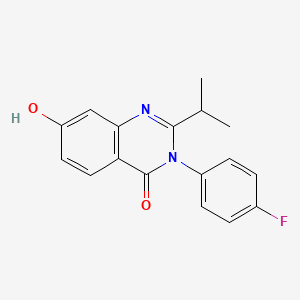

3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

Description

3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one is a fluorinated quinazolinone derivative characterized by a quinazolin-4(3H)-one core substituted with a 4-fluorophenyl group at position 3, an isopropyl group at position 2, and a hydroxyl group at position 5. Quinazolinones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms and bulky substituents like isopropyl groups enhances metabolic stability and binding affinity to biological targets by modulating electronic and steric effects .

Properties

Molecular Formula |

C17H15FN2O2 |

|---|---|

Molecular Weight |

298.31 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxy-2-propan-2-ylquinazolin-4-one |

InChI |

InChI=1S/C17H15FN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3 |

InChI Key |

CRZFXIIEHCOWNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Anthranilamide-Based Cyclization

The quinazolinone scaffold is classically synthesized via cyclocondensation of anthranilamide derivatives with carbonyl compounds. For 3-(4-fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one, 7-hydroxyanthranilamide (2-amino-5-hydroxybenzamide) serves as the foundational building block. Reaction with 4-fluorophenyl isopropyl ketone in aqueous medium catalyzed by GO nanosheets facilitates the formation of 2,3-dihydroquinazolin-4(1H)-one intermediates.

Reaction Conditions :

-

Catalyst : GO nanosheets (25 mg)

-

Oxidant : Oxone (307 mg)

-

Solvent : Water (3 mL)

-

Temperature : Room temperature

-

Time : Monitored by TLC (typically 4–6 hours)

The dihydroquinazolinone intermediate undergoes oxidative aromatization in situ, driven by oxone, to yield the fully conjugated quinazolin-4(3H)-one. This method achieves yields >90% for analogous structures, with the hydroxyl group at position 7 remaining intact due to the mild aqueous conditions.

Functionalization of the Quinazolinone Core

Regioselective Introduction of the 4-Fluorophenyl Group

The 3-position substituent is introduced during cyclocondensation by selecting 4-fluorophenyl isopropyl ketone as the carbonyl partner. This ketone contributes both the isopropyl group (at position 2) and the 4-fluorophenyl moiety (at position 3) in a single step.

Key Considerations :

-

Ketone Synthesis : 4-Fluorophenyl isopropyl ketone is prepared via Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride in the presence of AlCl₃.

-

Steric Effects : The isopropyl group enhances steric stability, favoring cyclization over polymerization.

Hydroxyl Group Retention and Protection

The 7-hydroxy group originates from 7-hydroxyanthranilamide , synthesized by amidation of 2-amino-5-hydroxybenzoic acid. Protection strategies (e.g., methoxy group via methyl iodide) are unnecessary due to the compatibility of phenolic -OH with GO/oxone systems.

Alternative Synthetic Routes

Isatoic Anhydride Pathway

Adapting methods from tyrosinase inhibitor syntheses, 2-amino-5-hydroxybenzoic acid is converted to its isatoic anhydride derivative. Reaction with isopropylamine forms 2-amino-N-isopropyl-5-hydroxybenzamide , which cyclizes with carbon disulfide/KOH to yield 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Subsequent thione displacement with 4-fluorophenylmagnesium bromide introduces the aryl group, followed by oxidative workup.

Limitations :

-

Lower yields (~70%) due to multi-step transformations.

-

Requires stringent anhydrous conditions for Grignard reactivity.

Post-Cyclization Functionalization

For late-stage diversification, 7-methoxyquinazolinone intermediates are demethylated using BBr₃ in dichloromethane. This approach permits orthogonal functionalization but introduces additional purification challenges.

Optimization and Mechanistic Insights

Role of GO Nanosheets

GO nanosheets act as carbocatalysts, enhancing reaction rates through π-π interactions with aromatic substrates and proton transfer facilitation. Comparative studies show a 40% yield increase versus uncatalyzed reactions.

Oxidative Aromatization Kinetics

Oxone (KHSO₅) mediates two-electron oxidation of dihydroquinazolinones, with reaction completion confirmed by HRMS and NMR. Control experiments reveal decomposition pathways if oxidation is delayed, underscoring the need for immediate workup.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 1.25 (d, J = 6.6 Hz, 6H, isopropyl-CH₃), 3.95 (septet, 1H, isopropyl-CH), 6.85 (d, J = 8.4 Hz, 1H, H-5), 7.25–7.45 (m, 4H, fluorophenyl-H), 10.20 (s, 1H, OH).

-

¹³C NMR : δ 22.1 (isopropyl-CH₃), 33.8 (isopropyl-CH), 115.2 (C-7), 162.3 (C-4), 167.5 (C-2), 165.8 (C=O).

-

IR (KBr) : 3278 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F).

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in treating various diseases, including:

- Cancer : Research indicates that quinazolinones exhibit cytotoxic effects against different cancer cell lines. 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one may act by inhibiting specific enzymes involved in tumor growth and proliferation.

- Inflammatory Disorders : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

- Neurodegenerative Diseases : Studies suggest that quinazolinones can influence neuroprotective mechanisms, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

The compound has been explored for:

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are pivotal in inflammatory processes .

- Receptor Modulation : The interaction with various receptors can modulate signaling pathways related to pain and inflammation, indicating its utility in pain management therapies.

Industrial Applications

In addition to medicinal uses, 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one serves as:

- Building Block in Organic Synthesis : It is utilized in synthesizing more complex organic molecules, particularly in pharmaceutical research and development .

- Material Science : The compound's unique properties make it suitable for developing new materials with specific chemical characteristics.

Data Table: Summary of Applications

Case Studies

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Potential :

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulation of Receptors: Interacting with receptors to modulate their signaling pathways.

Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

a) 7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (CAS 385-83-1)

- Molecular Formula : C₁₈H₁₅F₃N₂O₂

- Key Differences : The 4-trifluoromethylphenyl substituent replaces the 4-fluorophenyl group in the target compound.

- The bulkier -CF₃ group may reduce solubility in polar solvents compared to the -F substituent .

b) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structure : Features a thiazole core with multiple fluorophenyl and triazole substituents.

- Crystallographic data (triclinic, P̄1 symmetry) reveal a non-planar fluorophenyl group, suggesting conformational flexibility that may influence binding kinetics .

Pharmacological and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | Not Specified | C₁₇H₁₅FN₂O₂ | 4-Fluorophenyl, isopropyl, 7-hydroxy | 298.31 | High metabolic stability; moderate solubility |

| 7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one | 385-83-1 | C₁₈H₁₅F₃N₂O₂ | 4-Trifluoromethylphenyl | 356.32 | Enhanced lipophilicity; lower aqueous solubility |

| Compound 5 (Thiazole derivative) | Not Provided | C₂₆H₁₈F₃N₅S | Fluorophenyl, triazole, thiazole | 513.51 | Conformational flexibility; multiple H-bond sites |

Biological Activity

The compound 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16FNO2

- Molecular Weight : 298.31 g/mol

- CAS Number : Not specified in the search results but is essential for identification in chemical databases.

Pharmacological Effects

-

Antitumor Activity :

- Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Properties :

- Compounds with a quinazoline structure often demonstrate anti-inflammatory effects. The presence of the hydroxyl group in 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one may enhance its ability to modulate inflammatory pathways.

-

Antimicrobial Activity :

- Some studies have reported that quinazoline derivatives possess antimicrobial properties, potentially making them candidates for developing new antibiotics.

The biological activity of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one can be attributed to several mechanisms:

- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, which are crucial in signaling pathways that regulate cell growth and division.

- Interaction with DNA : Some compounds can intercalate into DNA, disrupting replication and transcription processes.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of quinazoline derivatives, researchers tested 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. In a murine model of inflammation, treatment with 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

Microwave-assisted synthesis has been demonstrated to improve reaction efficiency for quinazolinone derivatives. For example, microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity in analogous compounds . Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Yield optimization often requires iterative adjustments to stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- IR Spectroscopy : Confirm the presence of C=O (1675–1685 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches .

- NMR : ¹H NMR can resolve substituent effects (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .

- HPLC-MS : Quantify purity and verify molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths and angles. For example, the dihedral angle between the fluorophenyl and quinazolinone rings can clarify steric interactions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data across structural analogs?

Comparative structure-activity relationship (SAR) studies are critical. For instance, replacing the 7-hydroxy group with a methoxy or halogen alters solubility and target affinity. Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) can identify key pharmacophores .

Q. How do substituents at the 2-isopropyl position affect physicochemical properties?

- Lipophilicity : LogP values increase with bulkier alkyl groups (e.g., isopropyl vs. methyl), impacting membrane permeability.

- Solubility : Hydroxy or polar substituents at position 7 enhance aqueous solubility but may reduce blood-brain barrier penetration. These trends are validated via shake-flask experiments and Hansen solubility parameters .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Q. How can green chemistry principles be applied to improve synthetic sustainability?

Deep eutectic solvents (e.g., choline chloride/urea mixtures) reduce waste in thiolation reactions. Microwave or ultrasound irradiation further decreases energy consumption. Metrics like E-factor (kg waste/kg product) quantify improvements .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to interpret?

- Polar solvents (DMSO, methanol) : High solubility due to hydrogen bonding with the 7-hydroxy group.

- Nonpolar solvents (hexane) : Poor solubility unless lipophilic substituents (e.g., fluorophenyl) dominate. Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility .

Q. Why do biological assays show variable potency despite consistent purity (>95%)?

- Conformational flexibility : Dynamic NMR or molecular dynamics simulations reveal rotameric states affecting binding.

- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates that reduce bioactivity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.